molecular formula C16H13N3O2 B2536683 2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide CAS No. 869315-66-2

2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide

Cat. No.: B2536683
CAS No.: 869315-66-2
M. Wt: 279.299
InChI Key: GNBBDWALNMLNBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide is a synthetic organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide typically involves the condensation of an appropriate 2-aminobenzamide with a diketone or an aldehyde under acidic or basic conditions. The reaction may proceed through the formation of an intermediate Schiff base, which then cyclizes to form the quinoxaline ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxalines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the quinoxaline nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide depends on its specific biological target. Generally, quinoxaline derivatives can interact with various enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-phenylquinoxaline: Lacks the acetamide group but shares the quinoxaline core.

    3-phenylquinoxalin-2(1H)-one: Similar structure but with different functional groups.

    Quinoxaline-2-carboxamide: Contains a carboxamide group instead of the acetamide group.

Uniqueness

2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the acetamide group may enhance its solubility and interaction with biological targets compared to other quinoxaline derivatives.

Biological Activity

2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide, a derivative of quinoxaline, has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial domains. Quinoxaline and its derivatives are known for their diverse therapeutic properties, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this compound, focusing on its synthesis, biological evaluations, and structure-activity relationships.

Synthesis of this compound

The synthesis typically involves the reaction of 3-phenylquinoxaline derivatives with acetic anhydride or related reagents. Recent studies have developed various synthetic routes to enhance yield and purity while maintaining biological activity. For instance, a study reported the synthesis of multiple quinoxaline derivatives that showed significant anticancer properties against various cell lines, including HCT-116 and MCF-7 .

Anticancer Properties

Research indicates that this compound exhibits notable cytotoxic effects against cancer cell lines. A study evaluated several derivatives for their antiproliferative activity on colorectal cancer (HCT-116) cells. The compound demonstrated significant reductions in cell viability, with IC50 values around 26.75 ± 3.50 μg/mL . The mechanism of action appears to involve apoptosis induction and inhibition of specific kinases associated with tumor growth .

Table 1: Anticancer Activity of Quinoxaline Derivatives

CompoundCell LineIC50 (µg/mL)Mechanism of Action
This compoundHCT-11626.75 ± 3.50Apoptosis induction
Methyl-[2-(3-phenylquinoxalin-2-ylsulfanyl)acetateHCT-11628.85 ± 3.26Kinase inhibition
DoxorubicinHCT-1163.23DNA intercalation

Antimicrobial Activity

In addition to anticancer effects, quinoxaline derivatives have shown promising antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. Studies have indicated that modifications to the quinoxaline structure can enhance antibacterial activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications at specific positions on the quinoxaline ring significantly influence biological activity. For instance, substituents that enhance hydrogen bonding or steric interactions often lead to improved potency against cancer cells . Molecular docking studies have been employed to predict binding affinities and elucidate potential mechanisms of action.

Table 2: SAR Insights for Quinoxaline Derivatives

SubstituentPositionEffect on Activity
Methyl groupPosition 3Increased potency
Hydroxyl groupPosition 4Enhanced solubility
Alkyl chainPosition 5Improved binding affinity

Case Studies

Several case studies highlight the efficacy of quinoxaline derivatives in clinical settings:

  • Colorectal Cancer Study : A recent study evaluated the effect of various quinoxaline derivatives on HCT-116 cells, noting significant morphological changes post-treatment, indicating apoptosis .
  • Antimicrobial Evaluation : Another investigation assessed the antibacterial activity of synthesized compounds against resistant strains of bacteria, demonstrating a substantial reduction in bacterial growth compared to controls .

Properties

IUPAC Name

2-(2-oxo-3-phenylquinoxalin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c17-14(20)10-19-13-9-5-4-8-12(13)18-15(16(19)21)11-6-2-1-3-7-11/h1-9H,10H2,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBBDWALNMLNBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N(C2=O)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.